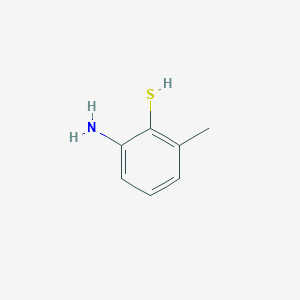
Pyrene-4,5,9,10-13C4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrene is a colorless solid, solid and solutions have a slight blue fluorescence. Used in biochemical research. (EPA, 1998)
Pyrene is an ortho- and peri-fused polycyclic arene consisting of four fused benzene rings, resulting in a flat aromatic system. It has a role as a fluorescent probe and a persistent organic pollutant.
Pyrene is a parent class of polycyclic aromatic hydrocarbons containing four fused rings. (IUPAC 1998)
Propiedades
Número CAS |
1173023-76-1 |
|---|---|
Fórmula molecular |
C16H10 |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
pyrene |
InChI |
InChI=1S/C16H10/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h1-10H/i7+1,8+1,9+1,10+1 |
Clave InChI |
BBEAQIROQSPTKN-UHFFFAOYSA-N |
Impurezas |
... The usual contaminant which gives it a yellow color is tetracene. |
SMILES |
C1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2 |
SMILES canónico |
C1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2 |
Punto de ebullición |
759 °F at 760 mm Hg (EPA, 1998) 404.0 °C 394 °C 404 °C 759°F |
Color/Form |
Monoclinic prismatic tablets from alcohol or by sublimation; pure pyrene is colorless Pale yellow plates (from toluene, sublimes) Colorless solid (tetracene impurities give yellow color) |
Densidad |
1.27 at 73.4 °F (EPA, 1998) 1.271 g/cu cm at 23 °C 1.27 g/cm³ 1.27 at 73.4°F |
Punto de inflamación |
>200.0 °C (>392.0 °F) |
melting_point |
313 °F (EPA, 1998) 151.2 °C 150.62 °C 151.2°C 151 °C 313°F |
Descripción física |
Pyrene is a colorless solid, solid and solutions have a slight blue fluorescence. Used in biochemical research. (EPA, 1998) Liquid Solid PALE YELLOW OR COLOURLESS SOLID IN VARIOUS FORMS. Colorless solid, solid and solutions have a slight blue fluorescence. |
Números CAS relacionados |
41496-25-7 17441-16-6 |
Solubilidad |
less than 1 mg/mL at 72° F (NTP, 1992) 6.67e-07 M In water, 0.135 mg/L at 25 °C In water, median of 19 measured values from literature: 0.135 mg/L at 24-25 °C (average: 0.128 mg/L) Soluble in ethanol, ethyl ether, benzene, toluene; slightly soluble in carbon tetrachloride Soluble in carbon disulfide, ligroin Partially soluble in organic solvents 0.000135 mg/mL at 25 °C Solubility in water, mg/l at 25 °C: 0.135 |
Presión de vapor |
2.6 mm Hg at 392.7 °F ; 6.90 mm Hg at 429.4° F (NTP, 1992) 4.50e-06 mmHg 4.5X10-6 mm Hg at 25 °C Vapor pressure, Pa at ? °C: 0.08 depends upon the specific compound |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


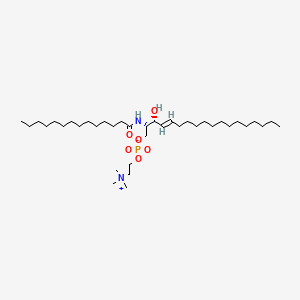
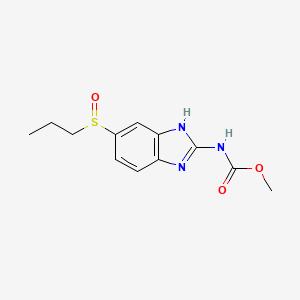

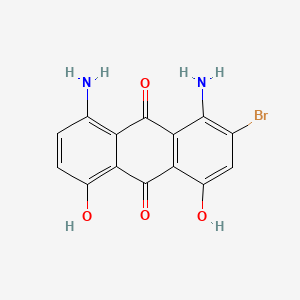
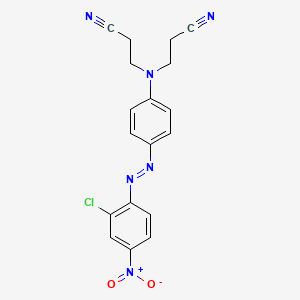
![Carbanide;(2,6-dimethylphenyl)-[4-(2,6-dimethylphenyl)iminopent-2-en-2-yl]azanide;palladium(2+);triethylphosphane](/img/structure/B3418300.png)
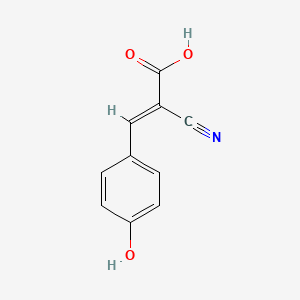
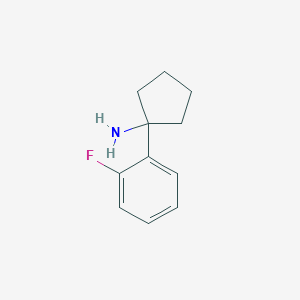
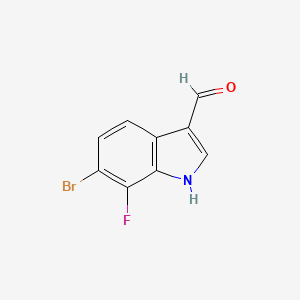
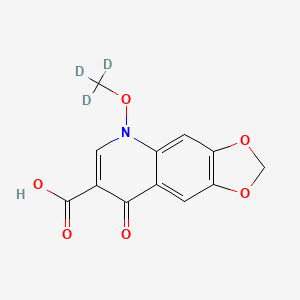

![[1-(Pyridin-2-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B3418374.png)
